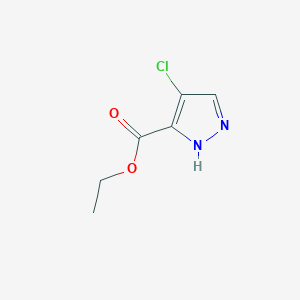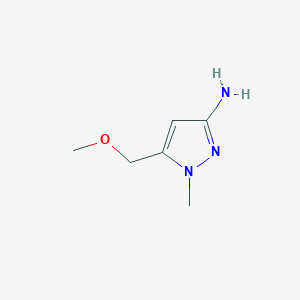
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C4H3ClN2O2 . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest for many researchers due to their diverse biological activities . Various synthesis methods and synthetic analogues have been reported over the years . For instance, El-Enany et al. reported a reaction involving 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester can be represented by the InChI string: InChI=1S/C4H3ClN2O2/c5-2-1-6-7-3 (2)4 (8)9/h1H, (H,6,7) (H,8,9) and the Canonical SMILES string: C1=NNC (=C1Cl)C (=O)O .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and complex, often involving multiple steps and various reagents . The specific reactions of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester are not detailed in the retrieved sources.
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is 146.53 g/mol . Its exact mass is 145.9883050 g/mol and its monoisotopic mass is also 145.9883050 g/mol . It has a topological polar surface area of 66 Ų .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 4-chloro-1H-pyrazole-3-carboxylate: is a valuable precursor in the synthesis of various heterocyclic compounds. Its reactive ester group allows for the formation of different heterocycles through nucleophilic substitution reactions . These heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their biological activity.
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the construction of pyrazole derivatives . Pyrazoles are significant in the synthesis of compounds with anti-inflammatory, analgesic, and antipyretic properties.
Pharmaceutical Research
In pharmaceutical research, Ethyl 4-chloro-1H-pyrazole-3-carboxylate is used to create compounds that are potential therapeutic agents. It’s involved in the preparation of molecules that may exhibit various pharmacological activities .
Material Science
The compound finds applications in material science, where it can be used to synthesize novel materials with potential electronic or photonic properties. Its incorporation into polymers or small molecules can lead to materials with unique characteristics suitable for advanced technologies .
Agricultural Chemistry
In agricultural chemistry, derivatives of Ethyl 4-chloro-1H-pyrazole-3-carboxylate are explored for their potential use as herbicides or pesticides. The pyrazole ring is a common motif in many active agrochemicals .
Catalysis
Ethyl 4-chloro-1H-pyrazole-3-carboxylate: can act as a ligand in catalytic systems. It can coordinate to metals and facilitate various catalytic reactions, including those important in green chemistry applications .
Biochemical Studies
This compound is also used in biochemical studies to understand the interaction of small molecules with biological targets. It can be a part of enzyme inhibitors or receptor ligands that help elucidate biological pathways .
Analytical Chemistry
Lastly, in analytical chemistry, Ethyl 4-chloro-1H-pyrazole-3-carboxylate can be used as a standard or reagent in the development of analytical methods. It may help in the quantification or detection of substances in complex mixtures .
Mécanisme D'action
The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological target . Some pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-chloro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEARPPYKRNLUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)








![(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate](/img/structure/B1427046.png)



